(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
Description
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: is an organic compound that features a unique combination of furan, thiazepane, and thiophene rings
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-14(13-4-2-9-18-13)15-6-5-12(19-10-7-15)11-3-1-8-17-11/h1-4,8-9,12H,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIHJDSTZPOALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminoethanethiol with α,β-Unsaturated Ketones
A foundational method involves reacting 2-aminoethanethiol hydrochloride with α,β-unsaturated ketones in the presence of triethylamine. For example:
$$
\text{C}5\text{H}6\text{NS} \cdot \text{HCl} + \text{CH}2=\text{CHCOC}6\text{H}5 \xrightarrow{\text{Et}3\text{N, DCM}} \text{Thiazepane intermediate} \quad
$$
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0–25°C
- Catalyst: Triethylamine (2.5 equiv)
- Yield: 68–72%
This method prioritizes atom economy but requires strict moisture control to prevent disulfide formation.
Functionalization with Furan-2-yl Group
Nucleophilic Aromatic Substitution
The thiazepane intermediate undergoes substitution at position 7 using 2-furanboronic acid under Suzuki–Miyaura coupling conditions:
$$
\text{Thiazepane-Br} + \text{C}4\text{H}3\text{OBO}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{7-(Furan-2-yl)-1,4-thiazepane} \quad
$$
Optimized Parameters :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base: Sodium carbonate (2.0 equiv)
- Solvent: 1,4-Dioxane/H₂O (4:1)
- Temperature: 80°C, 12 h
- Yield: 85%
Acylation with Thiophen-2-yl Methanone
Friedel–Crafts Acylation
The final step employs AlCl₃-catalyzed acylation to introduce the thiophene moiety:
$$
\text{7-(Furan-2-yl)-1,4-thiazepane} + \text{ClC(O)C}4\text{H}3\text{S} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Target Compound} \quad
$$
Critical Process Details :
- Slow addition of AlCl₃ (1.2 equiv) at 0°C to prevent exothermic decomposition
- Quenching with ice-water to isolate crude product
- Recrystallization: Ethyl acetate/n-hexane (4:1)
- Yield: 89–93%
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A streamlined approach combines thiazepane formation and acylation in a single reactor:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Aminoethanethiol, chalcone derivative | Et₃N, DCM, 25°C, 6 h | 74% |
| 2 | Thiophene-2-carbonyl chloride, AlCl₃ | 0°C → 25°C, 12 h | 88% |
Advantages : Reduced purification steps; Disadvantages : Lower regiochemical control.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Sequential Synthesis | 3 | 68 | 98.5 | Moderate |
| One-Pot Tandem | 2 | 65 | 97.2 | High |
| Microwave-Assisted | 3 | 78 | 99.1 | Limited |
Microwave-assisted synthesis (150°C, 30 min per step) emerges as a high-yield alternative but requires specialized equipment.
Mechanistic Insights
Thiazepane Ring Formation
The cyclocondensation proceeds via a Michael addition–elimination mechanism:
- Deprotonation of 2-aminoethanethiol by Et₃N
- Nucleophilic attack on α,β-unsaturated ketone
- Intramolecular cyclization with simultaneous H₂O elimination
Acylation Dynamics
AlCl₃ coordinates to the carbonyl oxygen of thiophene-2-carbonyl chloride, generating a highly electrophilic acylium ion that reacts with the thiazepane’s secondary amine.
Chemical Reactions Analysis
Types of Reactions
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the furan or thiophene rings.
Scientific Research Applications
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique ring structure.
Materials Science: Application in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: can be compared with other compounds that have similar ring structures, such as:
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(benzene-2-yl)methanone: Similar structure but with a benzene ring instead of a thiophene ring.
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyridine-2-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone lies in its combination of furan, thiazepane, and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that belongs to the class of thiazepane derivatives. Its unique structure, characterized by the presence of furan, thiophene, and thiazepane rings, suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Piperidine-mediated condensation : This method facilitates the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones to form the thiazepane ring.
- Triethylamine-mediated addition : This process involves reacting 2-aminoethanethiol hydrochloride with chalcones under basic conditions.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone exhibit significant antimicrobial activity. This is attributed to their ability to interact with bacterial enzymes and disrupt cellular processes.
Anticancer Activity
Research has shown that thiazepane derivatives can possess anticancer properties. A study focused on a related compound demonstrated its ability to inhibit cell proliferation in human cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit anti-inflammatory activities. The presence of the thiophene ring may enhance these effects by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
- Anticancer Activity Study : A derivative of thiazepane was tested against U937 human histocytic lymphoma cells. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent .
- Microdialysis Studies : Research on related compounds showed their ability to cross the blood-brain barrier and increase neurotransmitter levels in the brain. This indicates potential applications in neuropharmacology .
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling has been employed to predict the biological activity of thiazepane derivatives based on their structural characteristics. The findings suggest that modifications in the furan or thiophene components can significantly enhance bioactivity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-thiophenecarboxylic acid | Contains a thiophene ring | Antibacterial |
| 7-(Furan-2-yl)-1,4-thiazepan | Lacks chlorination but retains furan and thiazepane | Anticancer |
| 2-Thiophenecarboxamide | Similar thiophene core | Anti-inflammatory |
Q & A
Q. What are the established synthetic routes for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone?
The compound is synthesized via multi-step organic reactions. A common method involves piperidine-mediated condensation , where 5-substituted 2-aminobenzenethiols react with heterochalcones to form the thiazepane ring. Alternatively, triethylamine-mediated addition uses 2-aminoethanethiol hydrochloride and chalcones under basic conditions. Key parameters include temperature (60–80°C), reaction time (8–12 hrs), and solvent polarity (e.g., ethanol or DMF) to optimize yields (typically 60–75%) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C for functional group analysis), IR spectroscopy (to identify S=O or C=O stretches), and mass spectrometry (for molecular weight validation). X-ray crystallography (e.g., SHELX software) resolves stereochemistry and ring conformations, as seen in related thiazepane derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.
- Catalyst selection : Piperidine or triethylamine improves reaction rates by deprotonating intermediates.
- Temperature gradients : Lower temperatures (40–50°C) reduce side reactions, while higher temperatures (80°C) accelerate ring closure. Contradictions in yield data (e.g., 60% vs. 82% in similar compounds) often arise from substituent electronic effects on chalcone precursors .
Q. How do researchers resolve contradictions in reported pharmacological data for thiazepane derivatives?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) are addressed through:
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing morpholine with thiophene) alters binding affinity.
- Target-specific assays : Testing against isolated enzymes (e.g., kinases) versus cell-based models clarifies selectivity.
- Computational docking : Predicts interactions with biological targets (e.g., π–π stacking with tyrosine residues) .
Q. What methodological strategies mitigate solubility challenges in pharmacological assays?
Poor aqueous solubility is addressed via:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Liposomal encapsulation : Enhances bioavailability for in vivo studies.
- Derivatization : Introducing hydroxyl or carboxyl groups improves polarity, as demonstrated in fluorinated analogs .
Q. Which computational approaches predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. For example:
- The thiophene moiety shows strong van der Waals interactions with hydrophobic enzyme pockets.
- Free energy calculations (MM-PBSA) quantify binding affinities, correlating with IC₅₀ values from enzymatic assays .
Q. What reaction mechanisms explain the formation of the thiazepane ring?
The ring forms via nucleophilic attack of the thiol group on the α,β-unsaturated ketone of chalcones, followed by intramolecular cyclization. Acidic conditions (e.g., HCl in methanol) protonate intermediates, stabilizing the transition state. Isotopic labeling (¹⁸O) confirms water elimination during cyclization .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Accelerated stability studies (ICH guidelines):
- pH 1–3 : Thiazepane ring hydrolysis occurs above 40°C.
- pH 7.4 : Stable for >24 hrs at 25°C, suitable for oral delivery.
- Oxidative stress : Thiophene sulfoxides form under H₂O₂ exposure, requiring antioxidant additives .
Q. How do heterocyclic substituents influence the compound’s electronic properties?
- Furan : Electron-rich oxygen increases π-electron density, enhancing binding to aromatic residues.
- Thiophene : Sulfur’s polarizability stabilizes charge-transfer complexes.
- Thiazepane : Ring strain (boat conformation) affects conformational flexibility and target engagement, as shown in X-ray data .
Q. What experimental designs validate the compound’s efficacy in disease models?
- In vitro : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with caspase-3 activation assays.
- In vivo : Pharmacokinetic profiling (Cmax, t₁/₂) in rodent models, using HPLC-MS for plasma quantification.
- Controls : Compare with structurally related derivatives to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
